2-acetamido-3-(1H-indol-3-yl)propanamide
Description
Contextualizing 2-acetamido-3-(1H-indol-3-yl)propanamide within Tryptophan Derivative Chemistry
This compound is structurally derived from the essential amino acid L-tryptophan. synthonix.com Tryptophan is distinguished by its indole (B1671886) side chain, which is a core component of many biologically active molecules, including neurotransmitters and alkaloids. researchgate.netmdpi.com The specified compound is formed through the chemical modification of both the amino and carboxyl groups of the original tryptophan backbone.
The alpha-amino group of tryptophan is acylated with an acetyl group to form an acetamido moiety (-NH-CO-CH₃). The carboxyl group is converted into a primary amide, specifically a propanamide. This dual modification results in a molecule that, while retaining the characteristic indole side chain, has its N- and C-termini capped, neutralizing the zwitterionic character of the parent amino acid. This places it within the family of N-acylamino acid amides. researchgate.net The synthesis of related indole amides often involves coupling reactions between an indole-containing carboxylic acid and an amine, or vice versa, sometimes using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1,1'-Carbonyldiimidazole (B1668759) (CDI). researchgate.netmdpi.com
Table 1: Structural Comparison of Tryptophan and Derivatives This table is interactive. Click on the headers to sort.
| Compound Name | Molecular Formula | Key Structural Features |
|---|---|---|
| Tryptophan | C₁₁H₁₂N₂O₂ | Contains a primary amine, a carboxylic acid, and an indole side chain. synthonix.com |
| N-Acetyltryptophan | C₁₃H₁₄N₂O₃ | The primary amine is acetylated to form an amide; retains the carboxylic acid. cymitquimica.comwikigenes.org |
| This compound | C₁₃H₁₅N₃O₂ | The primary amine is acetylated, and the carboxylic acid is converted to a primary amide. chemuniverse.commyskinrecipes.com |
Significance of Amide and Indole Moieties in Molecular Recognition and Catalysis
The functional groups present in this compound, namely the amide and indole moieties, are of profound importance in chemistry due to their roles in mediating molecular interactions and participating in catalytic reactions.
The amide bond is a cornerstone of biochemistry, forming the peptide linkages that constitute proteins. nih.gov Its high stability is a result of resonance, which imparts a partial double-bond character to the C-N bond, leading to a planar structure. nih.gov This planarity is crucial for defining the three-dimensional structures of proteins and other biomolecules. nih.gov In synthetic chemistry, amide groups serve as versatile functional handles. They can act as directing groups in transition metal-catalyzed C-H functionalization, guiding a metal catalyst to a specific C-H bond by leveraging proximity and geometry. researchgate.netnih.gov This strategy allows for highly selective modification of otherwise inert bonds. researchgate.net For instance, N-methoxy amides have been extensively developed as effective directing groups for reactions catalyzed by palladium, rhodium, and ruthenium. nih.govmdpi.com
The indole moiety is a privileged heterocyclic scaffold found in a vast number of natural products and synthetic compounds with significant biological activity. researchgate.netnih.gov Axially chiral indole-based frameworks are recognized as important classes of heterobiaryls that are core units of natural alkaloids and chiral ligands. nih.gov In molecular recognition, the indole ring can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group) and π-stacking. An example of this is seen in polyamides containing pyrrole (B145914) and imidazole (B134444) (heterocycles related to indole), which can be designed to bind to specific DNA sequences with high affinity and selectivity. nih.gov In catalysis, the indole core is a common substrate for C-H functionalization reactions, enabling the synthesis of complex substituted indoles. nih.govresearchgate.net
Historical Perspective on the Academic Study of Acylamino Acid Amides
The academic investigation of N-acylamino acids has a long history, dating back to the 1840s with the discovery of the conjugation of benzoic acid with glycine (B1666218) to form N-benzoylglycine, also known as hippuric acid. nih.gov This finding was a key early step in understanding metabolic pathways for detoxifying xenobiotic compounds. nih.gov Over time, research revealed that such conjugations are a general biological process.
Nα-acetyl conjugates for all 20 common proteinogenic amino acids have since been identified in mammals, highlighting the prevalence of this modification. nih.gov Amidation, the formation of an amide at the C-terminus of a peptide or amino acid, is also a significant post-translational modification that affects the physiological and pathological processes of molecules. science.gov The study of amino acid amides is important as they serve as models for understanding the properties of residues within larger peptides and proteins. science.gov The synthesis of N-arylamino acid amides and other derivatives is a continuing area of research, with various methods being developed to form the amide bond efficiently and selectively, often to create molecules with potential therapeutic applications. researchgate.net
Current Research Landscape and Emerging Avenues for this compound Investigations
While specific research focusing exclusively on this compound is not extensive, the current research landscape for structurally related compounds points to several promising avenues for investigation. The synthesis of novel N-acylamino amides and indole derivatives remains a vibrant area of chemical research. researchgate.net Studies frequently report the synthesis of new tryptamine (B22526) and tryptophan derivatives to explore their pharmacological potential, combining the indole core with other chemical moieties through amide linkages. mdpi.commdpi.com
A major research direction involves the use of amide and indole groups in catalysis. The development of new catalytic methods for the selective functionalization of C-H bonds is a key theme, with amide groups often employed as directing groups to control regioselectivity. researchgate.netnih.gov Research into the C-H functionalization of the indole ring itself is also highly active, providing pathways to complex molecular architectures that are difficult to access through traditional methods. nih.gov Furthermore, indole amides are being investigated for their ability to act as sensors or recognition agents for specific ions, such as a reported indole-based carboxamide designed for the selective recognition of Al³⁺. researchgate.net
Given its structure, this compound could be a candidate for studies in materials science, asymmetric catalysis, or as a building block in medicinal chemistry. Its two amide bonds and indole ring offer multiple points for further functionalization or for engaging in specific molecular interactions.
Table 2: Physicochemical Properties of (S)-2-acetamido-3-(1H-indol-3-yl)propanamide This table is interactive. Click on the headers to sort.
| Property | Value | Source |
|---|---|---|
| CAS Number | 2382-79-8 | chemuniverse.comivychem.com |
| Molecular Formula | C₁₃H₁₅N₃O₂ | chemuniverse.commyskinrecipes.com |
| Molecular Weight | 245.28 g/mol | chemuniverse.com |
| Melting Point | 194-196 °C | myskinrecipes.com |
| Boiling Point (Predicted) | 636.4 °C | myskinrecipes.com |
| Purity | 98% | chemuniverse.com |
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIZKAMDMBRKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetamido 3 1h Indol 3 Yl Propanamide and Its Stereoisomers
Classical Amide Bond Formation Strategies
The foundational methods for synthesizing 2-acetamido-3-(1H-indol-3-yl)propanamide involve the creation of an amide bond, a cornerstone of organic chemistry. These strategies can be executed in either a solution-phase or a solid-phase format, depending on the desired scale and application.
Solution-Phase Synthesis Approaches of Indole (B1671886) Amide Derivatives
Solution-phase synthesis offers a versatile platform for creating indole amide derivatives. A common approach involves the coupling of an activated carboxylic acid with an amine. For instance, a one-pot, base-catalyzed reaction has been developed for the synthesis of 2-(1H-indol-3-yl)-acetamides. researchgate.net This method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate 2-(1H-indol-3-yl)acetic acid, forming a reactive intermediate that subsequently reacts with various anilines to produce the desired acetamides in good yields. researchgate.net The use of a base like pyridine (B92270) can accelerate the coupling step, reducing the reaction time significantly. researchgate.net
Multi-component reactions (MCRs) also provide an efficient route to complex indole derivatives in a single step. dergipark.org.tr For example, the synthesis of indole carboxamide amino amides has been achieved through a reaction involving an aldehyde, an aniline (B41778), an indole-N-carboxylic acid, and an isocyanide. dergipark.org.tr These methods are valued for their atom economy and procedural simplicity.
Palladium-catalyzed reactions have also been employed for the synthesis of complex indole structures, which can be precursors to amide derivatives. These methods include tunable cyclization reactions of indole-2-carboxylic acid allenamides, which can proceed via carboamination or hydroamination pathways to create diverse heterocyclic systems. nih.gov
Table 1: Selected Solution-Phase Methods for Indole Amide Synthesis
| Method | Key Reagents | Product Type | Reference |
|---|---|---|---|
| CDI Coupling | 2-(1H-indol-3-yl)acetic acid, 1,1'-Carbonyldiimidazole (CDI), Substituted anilines, Pyridine | 2-(1H-indol-3-yl)-acetamides | researchgate.net |
| Multi-Component Reaction | Aldehyde, Aniline, Indole-N-carboxylic acid, Isocyanide | Indole carboxamide amino amides | dergipark.org.tr |
Solid-Phase Synthesis Considerations for Tryptophan Amides
Solid-phase peptide synthesis (SPPS) is a powerful technique for the assembly of peptides and can be adapted for the synthesis of tryptophan amides. rsc.orgrsc.org In this approach, an amino acid or peptide is anchored to a solid support (resin), and subsequent chemical transformations are carried out. researchgate.netspringernature.com This simplifies purification, as excess reagents and by-products are washed away after each step.
A key consideration in the solid-phase synthesis of tryptophan derivatives is the attachment point to the resin. While typically attached via the carboxyl group, tryptophan can also be anchored through its indole side chain. researchgate.net This strategy allows for modifications at the N-terminus or C-terminus of the amino acid. For example, a dihydropyranyl handle has been used for the side-chain anchoring of tryptophan to polystyrene resins, enabling the synthesis of complex natural products like Brevianamide F. researchgate.net
The choice of protecting groups and cleavage conditions is also critical. The tert-butoxycarbonyl (Boc) group is a common protecting group for the amino function, and methods have been developed for its efficient cleavage in the context of tryptophan-containing peptides on a solid support. rsc.org Furthermore, various linker strategies, such as the PAL handle (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid), are used to attach the initial amino acid to the resin and facilitate the final cleavage of the peptide amide. springernature.com
Chemoenzymatic and Biocatalytic Routes to this compound
Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to produce enantiomerically pure compounds, which is often challenging to achieve through classical chemistry.
Enzymatic Resolution of Racemic Tryptophan Amides
Kinetic resolution is a widely used enzymatic method to separate racemic mixtures. In the context of tryptophan amides, this involves the use of stereoselective enzymes that preferentially act on one enantiomer of the racemic substrate. For example, D- and L-amino acid amidases can be used for the dynamic kinetic resolution of amino acid amides. nih.gov L-amino acid amidase from Pseudomonas azotoformans can selectively hydrolyze the L-amide, leaving the D-amino acid and the unreacted D-amide. nih.gov When coupled with a racemase, such as α-amino-ε-caprolactam racemase, the unreacted enantiomer can be continuously converted to the racemic mixture, theoretically allowing for a 100% yield of the desired enantiomerically pure amino acid. nih.gov
A similar strategy involves the enantioselective deacetylation of N-acetylated racemic amino acids. D-aminoacylase, for instance, can be used to selectively deacetylate the N-acetylated form of a racemic amino acid, yielding the pure L-amino acid and the unreacted N-acetyl-D-amino acid. acs.org This approach has been successfully applied to produce L-phenylalanine derivatives and is directly applicable to the resolution of N-acetyl-DL-tryptophan. acs.org
Table 2: Enzymes Used in the Resolution of Amino Acid Derivatives
| Enzyme | Substrate Type | Process | Outcome | Reference(s) |
|---|---|---|---|---|
| L-amino acid amidase | Racemic amino acid amides | Enantioselective hydrolysis | Separation of L-amino acid and D-amide | nih.gov |
| D-aminoacylase | N-acetylated racemic amino acids | Enantioselective deacetylation | Separation of L-amino acid and N-acetyl-D-amino acid | acs.org |
| Lipase AS 'Amano' | Racemic amino acids | Enantioselective amide bond cleavage | Kinetic resolution of amino acids | acs.org |
Biocatalytic Amidation and Acylation Reactions for Indole Derivatives
Biocatalysis can also be used for the direct synthesis of amides and acylated compounds. While direct enzymatic synthesis of this compound is less commonly reported, the principles of biocatalytic amidation are well-established. Enzymes like lipases can catalyze the formation of amide bonds, often under mild conditions.
Nature itself provides a blueprint for the modification of indole rings. In plants like Arabidopsis thaliana, a complex biosynthetic pathway starting from tryptophan leads to various indole derivatives, including indole-3-carbaldehyde and indole-3-carboxylic acid. nih.gov This pathway involves enzymes such as cytochrome P450s (like CYP71B6) and aldehyde oxidases (like AAO1), which catalyze specific oxidative transformations of the indole scaffold. nih.gov These natural systems highlight the potential for using engineered enzymes to perform specific acylation or amidation reactions on indole-containing substrates.
Asymmetric Synthesis and Enantioselective Access to this compound
Asymmetric synthesis aims to create a specific stereoisomer directly, avoiding the need for resolving a racemic mixture. This is often achieved using chiral auxiliaries, catalysts, or reagents.
A facile approach for synthesizing enantiomerically pure (S)-tryptophan analogues utilizes a chiral auxiliary-facilitated Strecker amino acid synthesis. rsc.org In this method, an indole, an aldehyde, and a cyanide source react in the presence of a chiral amine, such as (S)-methylbenzylamine, to produce an intermediate α-aminonitrile with high diastereoselectivity. rsc.org This intermediate can then be converted to the corresponding α-amino amide and subsequently to the desired enantiomerically pure (S)-tryptophan analogue. rsc.org
Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral catalysts, often derived from natural products like cinchona alkaloids, can promote enantioselective reactions. mdpi.com These methods have been applied to a wide range of transformations, including aldol (B89426) and Michael additions, to create chiral centers with high enantiomeric excess. While specific examples for the direct synthesis of this compound are not prominent, the principles of asymmetric catalysis are broadly applicable to the synthesis of its chiral precursors.
The development of enantioselective routes is crucial for producing biologically active molecules, as different enantiomers often exhibit vastly different pharmacological properties. mdpi.comresearchgate.net
Novel Synthetic Strategies Utilizing Indole-Derived Precursors
The synthesis of this compound and its stereoisomers has been approached through various innovative strategies that commence with indole or its immediate derivatives. These methods focus on constructing the full tryptophanamide side-chain directly onto the indole nucleus, offering alternatives to traditional methods that start from tryptophan itself.
One prominent strategy involves the direct functionalization of indole-3-acetic acid. A one-pot, multi-component reaction has been effectively utilized for the synthesis of indole-3-acetamides. nih.gov This method typically involves the activation of the carboxylic acid group of indole-3-acetic acid with a coupling reagent, such as 1,1'-carbonyldiimidazole (CDI), in the presence of a catalytic amount of a base like pyridine. The activated intermediate readily reacts with an amine source to furnish the desired amide. nih.gov While many examples in the literature describe this reaction with various substituted anilines to produce N-substituted amides, the principle is directly applicable to the formation of the primary amide, this compound, by using an appropriate ammonia (B1221849) equivalent. nih.gov The reaction is generally efficient and proceeds at room temperature. nih.gov
Detailed research findings have demonstrated the versatility of this coupling method. The general procedure involves stirring indole-3-acetic acid with CDI and pyridine in an acetonitrile (B52724) solvent for a short period before the addition of the amine component. nih.gov The reaction progress is monitored by thin-layer chromatography (TLC), and products are typically isolated via extraction and washing. nih.gov
Table 1: Illustrative Synthesis of Indole-3-acetamide (B105759) Analogues via CDI Coupling
This table showcases examples of N-substituted indole-3-acetamides synthesized using the indole-3-acetic acid and CDI methodology, demonstrating the scope of the reaction.
| Starting Material | Coupling Reagent | Amine Component | Product | Yield (%) |
| Indole-3-acetic acid | CDI/Pyridine | p-toluidine | 2-(1H-indol-3-yl)-N-(p-tolyl)acetamide | 21% nih.gov |
| Indole-3-acetic acid | CDI/Pyridine | Aniline | N-phenyl-2-(1H-indol-3-yl)acetamide | - |
| Indole-3-acetic acid | CDI/Pyridine | 4-chloroaniline | N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide | - |
Another significant synthetic route begins with the formylation of the indole ring, a classic yet adaptable approach. The Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), effectively converts indole into 1H-indole-3-carboxaldehyde. nih.gov This aldehyde serves as a versatile precursor for chain extension. For instance, it can undergo condensation reactions followed by reduction and further functional group manipulations to build the required 2-acetamido-propanamide side chain. A multi-step sequence starting from indole-3-carboxaldehyde (B46971) could involve a Knoevenagel condensation to introduce a two-carbon unit, followed by reduction of the double bond, introduction of the amino group (which is then acetylated), and finally, conversion of a terminal functional group (like an ester or nitrile) into the primary amide.
A related approach involves the acylation of an indole salt. The zinc salt of indole can be acylated, and the resulting ketone can be converted into an O-methyl oxime. uaeh.edu.mx Subsequent reductive reactions on this oxime derivative can be employed to generate the desired amino functionality, which can then be acetylated to form the final acetamido group. uaeh.edu.mxresearchgate.net This method provides a direct way to form the C-C bond at the indole-3 position.
More recent and highly novel strategies draw inspiration from biosynthesis. The natural formation of C-terminally amidated peptides involves enzymatic processes, such as those mediated by peptidylglycine alpha-amidating monooxygenase (PAM). acs.org While not a direct chemical synthesis, these biological pathways inspire the development of biomimetic systems. For example, strategies for the C-terminal modification of peptides, including amidation, are being explored to enhance stability and biological activity. mdpi.com These concepts could pave the way for future chemoenzymatic or fully synthetic biomimetic approaches to produce this compound with high efficiency and stereoselectivity.
Table 2: Key Precursors and Reagents in Novel Synthetic Routes
This table summarizes the starting materials and key reagents used in the different synthetic strategies discussed.
| Strategy | Indole-Derived Precursor | Key Reagents/Reaction Type | Intermediate/Product Type |
| Amide Coupling | Indole-3-acetic acid | 1,1'-Carbonyldiimidazole (CDI), Pyridine | Indole-3-acetamide |
| Formylation Route | Indole | Phosphorus oxychloride (POCl₃), DMF | 1H-indole-3-carboxaldehyde |
| Acylation of Indole Salt | Zinc salt of Indole | Acylating agents, O-methylhydroxylamine | Indolyl oxime |
| Biomimetic Amidation | Tryptophan-containing peptides | Peptidylglycine alpha-amidating monooxygenase (PAM) | C-terminally amidated peptide |
Biosynthetic and Biotransformational Pathways Involving Tryptophan Amide Derivatives
Enzymatic Systems for the Formation of Indole-Containing Amides
The synthesis of indole-containing amides is accomplished through the action of several classes of enzymes, primarily amidases, ligases, and non-ribosomal peptide synthetases (NRPSs). While direct enzymatic synthesis of 2-acetamido-3-(1H-indol-3-yl)propanamide is not extensively documented, analogous reactions provide a strong basis for understanding its potential formation.
Amidases are enzymes that typically catalyze the hydrolysis of amide bonds. acs.org However, under certain conditions, they can also function in the reverse direction to synthesize amides. The amidase signature (AS) family of enzymes, for instance, is known for its role in hydrolyzing C-N amide bonds. nih.gov In plants, the AMI1 amidohydrolase is a specific enzyme that converts indole-3-acetamide (B105759) (IAM) to the plant hormone indole-3-acetic acid (IAA). nih.gov This reaction is a key step in an alternative auxin biosynthesis pathway. researchgate.net
Ligases, particularly ATP-dependent ligases, are another major class of enzymes responsible for amide bond formation. nih.gov These enzymes activate a carboxylic acid substrate, often by forming an acyl-adenylate or acyl-phosphate intermediate, which is then attacked by an amine to form the amide bond. manchester.ac.uk Some of these ligases exhibit considerable substrate flexibility. For example, the enzyme McbA has been shown to accept a variety of carboxylic acids, including indole (B1671886) carboxylic acids, and a range of amine substrates like tryptamines, to form various amide products. manchester.ac.uk Similarly, coronafacic acid ligases (CfaLs) can couple a carboxylic acid with different amino acids to produce amides. echemi.comresearchgate.netnih.gov The ability of these enzymes to utilize indole-containing substrates and various amines suggests a plausible mechanism for the formation of tryptophan amide derivatives.
| Enzyme Class | Function in Amide Synthesis | Example | Substrate Scope |
| Amidases | Can catalyze amide bond formation (reverse hydrolysis) | Plant AMI1 | Converts indole-3-acetamide to indole-3-acetic acid nih.govresearchgate.net |
| ATP-dependent Ligases | Catalyze direct amide bond formation via activated intermediates | McbA | Accepts indole carboxylic acids and tryptamines manchester.ac.uk |
| Coronafacic Acid Ligases (CfaLs) | Couple carboxylic acids with amino acids | CfaL from Streptomyces scabies | Large variety of carboxylic acids and amino acids echemi.comresearchgate.netnih.gov |
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of complex peptides, often with modified amino acids, without the use of a ribosome template. nih.govnih.gov These enzymatic assembly lines are common in bacteria and fungi. pnas.org A typical NRPS module is responsible for the incorporation of a single amino acid and contains several domains, including an adenylation (A) domain for substrate activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering and transport of the growing peptide chain, and a condensation (C) domain for peptide bond formation. nih.gov
NRPS systems are known to incorporate non-proteinogenic amino acids, including D-isomers and N-methylated versions of tryptophan. nih.govacs.org For instance, the biosynthesis of the cyclic lipopeptide antibiotic daptomycin (B549167) involves the incorporation of L-kynurenine, a tryptophan derivative. nih.gov The presence of N-methylation domains in some fungal NRPSs, which catalyze the transfer of a methyl group to the α-amino group of the thioesterified amino acid, provides a direct analogy for the N-acetylation step in the formation of this compound. acs.org Although direct synthesis of this specific compound by an NRPS has not been reported, the functional capabilities of these enzymatic systems strongly suggest that a similar modular logic could be employed for its production.
Microbial and Plant Biotransformations of Tryptophan Precursors to Indole Metabolites
Microorganisms and plants utilize a variety of pathways to metabolize tryptophan, leading to a diverse array of indole-containing compounds. nih.govnih.gov One of the key pathways in both bacteria and plants is the indole-3-acetamide (IAM) pathway for the synthesis of the plant hormone indole-3-acetic acid (IAA). mdpi.comredalyc.orgfrontiersin.org This pathway proceeds in two steps: first, tryptophan is converted to IAM by a tryptophan-2-monooxygenase, and second, IAM is hydrolyzed by an amidase to yield IAA. researchgate.net The intermediate in this pathway, IAM, is structurally very similar to the tryptophan amide portion of this compound.
Furthermore, gut microbiota are known to produce N-acetyltryptophan from dietary tryptophan. hmdb.ca This N-acetylated form of tryptophan can then be absorbed and distributed throughout the host's body. hmdb.ca The existence of both N-acetylated tryptophan and indole-3-acetamide as known biological metabolites suggests that enzymatic machinery capable of both N-acetylation of the amino group and amidation of the carboxyl group of tryptophan exists in nature. It is therefore plausible that these or similar enzymatic activities could lead to the formation of this compound.
| Organism Type | Tryptophan Biotransformation Pathway | Key Metabolite(s) |
| Bacteria & Plants | Indole-3-acetamide (IAM) pathway | Indole-3-acetamide (IAM), Indole-3-acetic acid (IAA) researchgate.netmdpi.comredalyc.orgfrontiersin.org |
| Gut Microbiota | N-acetylation of tryptophan | N-acetyltryptophan hmdb.ca |
Mechanistic Enzymology of this compound Interconversion
The enzymatic interconversion of this compound would involve both the formation and potential hydrolysis of the N-acetyl and the C-terminal amide groups. While direct studies on the enzymology of this specific compound are limited, the mechanisms of related enzymes provide significant insight.
The formation of this compound would require two key enzymatic steps: N-acetylation of the tryptophan amino group and amidation of the carboxyl group.
N-Acetylation: Enzymes known as N-acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to a primary amine. D-tryptophan N-acetyltransferase (EC 2.3.1.34) is a known enzyme that specifically catalyzes the N-acetylation of D-tryptophan. wikipedia.org While acyltransferases responsible for the biosynthesis of N-acetyl-L-tryptophan have not been fully described, the GCN5-related N-acyltransferase (GNAT) family is a large group of enzymes that may contain candidates for this reaction. frontiersin.orgnih.gov The substrate specificity of these enzymes can be quite high. For instance, serotonin (B10506) N-acetyltransferase (AANAT), which is involved in melatonin (B1676174) biosynthesis, shows a preference for serotonin and related arylalkylamines. nih.gov In a study on weaned piglets, the acetylation of tryptophan 2,3-dioxygenase (TDO) was shown to alter its activity, highlighting the role of acetylation in regulating tryptophan metabolism. nih.gov
Amidation: The formation of the C-terminal amide could be catalyzed by an amidating enzyme or a ligase. The substrate specificity of these enzymes varies significantly. Some peptide amidating enzymes have a strict requirement for a C-terminal glycine (B1666218) residue in their peptide substrates. nih.govresearchgate.net However, other enzymes, such as peptidylglycine α-amidating monooxygenase (PAM), can accept a wider range of substrates, including those with hydrophobic penultimate amino acids, and even non-peptide substrates like N-acylglycines. nih.gov The Vmax/Km ratio for N-acylglycine amidation by PAM increases with the length of the acyl chain, indicating a preference for more hydrophobic substrates. nih.gov This suggests that an enzyme with a suitably shaped active site could potentially amidate N-acetyl-tryptophan.
| Enzymatic Step | Enzyme Class | Key Substrate Features | Example Enzyme |
| N-Acetylation | N-acetyltransferases (NATs) | Tryptophan (D- or L-isomer) | D-tryptophan N-acetyltransferase wikipedia.org |
| Amidation | Amidating enzymes, Ligases | N-acetyl-tryptophan | Peptidylglycine α-amidating monooxygenase (PAM) nih.gov |
Kinetic studies of enzymes involved in related reactions provide a framework for understanding the potential biocatalysis of this compound formation.
The kinetic mechanism of serotonin N-acetyltransferase (AANAT) has been studied in detail. nih.gov The enzyme follows an ordered Bi-Bi ternary complex mechanism, where acetyl-CoA must bind before the arylalkylamine substrate. nih.gov The reaction proceeds through the formation of a ternary complex of the enzyme, acetyl-CoA, and the amine substrate. nih.gov This type of kinetic analysis is crucial for understanding the reaction mechanism and for the design of potential inhibitors. nih.gov
For amide bond formation by ligases, kinetic parameters have also been determined. The characterization of coronafacic acid ligases (CfaLs) involved determining their kinetic parameters, which, along with structural information, allowed for the engineering of improved variants for synthetic applications. echemi.comresearchgate.net These studies demonstrate that the efficiency of amide bond formation can be quantified and optimized.
While specific kinetic data for the enzymatic synthesis of this compound is not available, the existing data for related N-acetylation and amidation reactions suggest that such a biocatalytic process would be kinetically feasible, likely involving a sequential binding mechanism and the formation of a ternary complex.
Molecular Mechanisms of Interaction of 2 Acetamido 3 1h Indol 3 Yl Propanamide with Biomolecules
Ligand-Protein Binding Studies of 2-acetamido-3-(1H-indol-3-yl)propanamide
The interaction of this compound with proteins is dictated by the chemical characteristics of its indole (B1671886) side chain and the amide groups of its backbone. These interactions range from weak, transient associations to high-affinity binding that can trigger specific cellular responses.
Direct quantitative data on the binding affinities and thermodynamics of this compound with specific protein targets are not extensively documented in publicly available literature. However, studies on closely related tryptophan amides provide significant insights. For instance, tryptophanamide, a similar compound lacking the N-acetyl group, is formed by tryptophanyl-tRNA synthetase (TrpRS) from L-tryptophan and ATP in the presence of ammonia (B1221849). nih.gov Research indicates that the affinity of tryptophanamide for the E. coli TrpRS is weak, leading to its release into the medium rather than forming a stable enzyme-product complex. nih.gov
In contrast, more complex derivatives have shown measurable binding. A study on (S)-3-(1H-indol-3-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanamide, which shares the core indole propanamide structure, reported an inhibitory constant (Ki) of 1.2 x 10⁵ nM against elastase from Pseudomonas aeruginosa, indicating a moderate binding affinity. bindingdb.org
The binding of tryptophan and its analogues often involves an "induced-fit" mechanism, where the protein undergoes a conformational change upon ligand binding to create a more complementary pocket. This has been observed in human TrpRS, where binding of tryptophan induces structural rearrangements to form a perfect binding site. nih.gov Such mechanisms are crucial for understanding the thermodynamics of binding, as they involve enthalpic (e.g., hydrogen bonds, van der Waals forces) and entropic (e.g., displacement of water molecules) contributions.
Based on studies of its analogues, several potential protein targets for this compound can be identified.
Aminoacyl-tRNA Synthetases : Tryptophanyl-tRNA synthetase (TrpRS) is a primary target for tryptophan and its derivatives. nih.govmdpi.com This enzyme possesses a high-affinity binding site for tryptophan and is essential for protein synthesis. ebi.ac.ukmdpi.com Studies have shown that TrpRS can also mediate the uptake of tryptophan into cells, a function that depends on its tryptophan and ATP binding sites. nih.govmdpi.com Given its structural similarity, this compound is expected to interact with the tryptophan-binding pocket of TrpRS.
Enzymes of Tryptophan Metabolism : Indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in tryptophan catabolism via the kynurenine (B1673888) pathway, is another potential target. mdpi.com Modulation of this enzyme by tryptophan analogues can have significant immunological consequences.
Neurokinin-1 Receptor (NK-1R) : The related compound N-acetyl-L-tryptophan (L-NAT) has been shown to interact favorably with the NK-1R. nih.gov Molecular modeling suggests that L-NAT forms a stable complex with this receptor, which is involved in inflammatory and pain signaling. This suggests that the N-acetylated tryptophan structure is a key determinant for this interaction. nih.gov
Elastase : As mentioned, a derivative of indole propanamide has been identified as an inhibitor of elastase, suggesting this class of enzymes as potential targets. bindingdb.org
Modulation of Enzymatic Activity by Tryptophan Amides
Tryptophan amides and related indole derivatives have demonstrated the ability to modulate the activity of various enzymes, most notably carbohydrate-hydrolyzing enzymes.
A series of indole-3-acetamide (B105759) derivatives have been synthesized and evaluated as inhibitors of α-amylase, a key enzyme in carbohydrate digestion. nih.govresearchgate.net These studies show that indole-based compounds can exhibit potent inhibitory activity, in some cases comparable to the standard drug acarbose. nih.govresearchgate.net The inhibitory mechanism is often competitive, where the indole compound competes with the natural substrate for binding to the enzyme's active site. nih.gov Molecular docking studies reveal that these compounds fit into the active site of α-amylase, forming interactions with key amino acid residues. nih.gov
The structure-activity relationship (SAR) studies indicate that the inhibitory potential can be tuned by modifying substituents on the indole ring or the acetamide (B32628) group. nih.gov For instance, the presence of different halide, alkyl, or alkoxy groups on an associated phenyl ring can significantly influence the inhibitory activity against α-amylase. nih.gov
Table 1: α-Amylase Inhibitory Activity of Selected Indole-3-acetamide Derivatives This table presents data for related indole compounds, not the specific subject of the article, to illustrate the enzymatic modulation by this class of molecules.
| Compound Derivative | IC₅₀ (µM) vs. α-Amylase | Reference |
|---|---|---|
| Indole-3-acetamide derivative 15 | 1.09 ± 0.11 | researchgate.net |
| Indole-3-acetamide derivative 6 | 1.15 ± 0.15 | nih.gov |
| Indole-3-acetamide derivative 11 | 1.19 ± 0.11 | nih.gov |
| Acarbose (Standard) | 0.92 ± 0.40 | researchgate.net |
Interactions with Nucleic Acids and Membrane Systems
The interaction of this compound with non-protein biomolecules like nucleic acids and lipid membranes is an area of growing interest.
Membrane Interactions: Experimental and computational studies on N-acetyl-L-tryptophanamide (NATA) have elucidated its mechanism of passive transport across lipid bilayers. nih.govnih.govacs.org Using a Parallel Artificial Membrane Permeation Assay (PAMPA), the unassisted permeation time for NATA through a 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) membrane was measured to be approximately 8 hours. nih.gov Computational simulations using the Milestoning algorithm predicted a similar mean first passage time of about 4 hours, confirming a slow permeation rate. nih.gov This slow transport is attributed to a significant free energy barrier in the center of the membrane, which arises from the difficulty of satisfying the hydrogen bonding requirements of the peptide backbone in the hydrophobic core of the bilayer. nih.govacs.org The molecule's permeation is thought to be assisted by the creation of transient water defects within the membrane structure. nih.gov
Table 2: Experimentally Observed Permeation Rates of N-acetyl-L-tryptophanamide (NATA) through Lipid Bilayers
| Lipid Bilayer | pH | Temperature (K) | Observed Permeation Time Scale | Reference |
|---|---|---|---|---|
| DOPC | 4.8 | 296 | Hours | acs.org |
| DOPC | 4.8 | 310 | Hours | acs.org |
| DOPC | 7.2 | 296 | Hours | acs.org |
| DOPC | 7.2 | 310 | Hours | acs.org |
| EPC | 4.8 | 296 | Hours | acs.org |
| EPC | 7.2 | 296 | Hours | acs.org |
DOPC: 1,2-Dioleoyl-sn-glycero-3-phosphocholine; EPC: Egg Phosphatidylcholine.
Nucleic Acid Interactions: While direct studies on this compound interacting with nucleic acids are scarce, research on related peptides provides a plausible model. Tryptophan residues are known to play a critical role in DNA-binding proteins, where they can form a hydrophobic scaffold essential for maintaining the protein's structure for DNA interaction. nih.gov Furthermore, studies on synthetic tripeptides containing tryptophan show selective interaction with nucleotides. nih.gov Specifically, a peptide containing tryptophan was found to bind preferentially to guanosine (B1672433) monophosphate (GMP). This interaction is thought to involve a combination of hydrogen bonding and stacking of the indole ring with the guanine (B1146940) base. nih.gov This suggests that the indole moiety of this compound could potentially engage in similar stacking interactions with the bases of DNA or RNA.
Role in Cellular Signaling Pathways at the Molecular Level
The structural analogue N-acetyl-L-tryptophan (NAT) has been investigated for its role in modulating cellular signaling pathways, particularly those related to inflammation and cell death. These findings offer a strong basis for the potential actions of this compound.
NAT has been shown to attenuate cellular injury by regulating the TLR4/NLRP3 signaling pathway. peerj.com In models of hepatic ischemia-reperfusion injury, NAT pretreatment reversed the increased expression of key inflammatory and pyroptosis-related proteins, including Toll-like receptor 4 (TLR4), NF-κB, NLRP3, Caspase-1, and IL-1β. peerj.com The mechanism appears to involve the inhibition of the TLR4/NF-κB signaling axis, which in turn prevents the activation of the NLRP3 inflammasome. peerj.com
Furthermore, in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease, NAT has demonstrated neuroprotective effects. nih.govnih.gov It can inhibit mitochondrial dysfunction by preventing the release of pro-apoptotic factors like cytochrome c. nih.gov This action helps to block the activation of downstream apoptotic caspases (-9 and -3). nih.gov Additionally, NAT has been shown to reduce the expression of the inflammatory mediator Substance P and regulate the NF-κB signaling pathway in the context of Alzheimer's disease models. nih.gov These protective effects have been linked to its interaction with the neurokinin-1 receptor (NK-1R). nih.gov
Structural Biology Investigations of 2 Acetamido 3 1h Indol 3 Yl Propanamide Complexes
X-ray Crystallography of 2-acetamido-3-(1H-indol-3-yl)propanamide-Biomolecule Complexes
X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules, including complex arrangements of proteins bound to ligands like this compound. nih.govnih.gov This method has been instrumental in fields like structure-based drug design and in clarifying enzyme mechanisms. nih.gov Although specific crystallographic data for a complex containing this compound is not publicly available, the established methodologies would be directly applicable.
Co-crystallization Strategies
The initial and often most challenging step in X-ray crystallography is obtaining a high-quality crystal of the biomolecule-ligand complex. nih.gov Co-crystallization involves crystallizing the biomolecule in the presence of the ligand. Common methods include:
Vapor Diffusion: This is the most widely used technique, carried out in either a "hanging drop" or "sitting drop" format. A drop containing the purified protein, the ligand (this compound), buffer, and a precipitating agent is allowed to equilibrate with a larger reservoir of the precipitating agent. As water slowly diffuses from the drop to the reservoir, the concentration of the protein-ligand complex gradually increases, ideally leading to the formation of well-ordered crystals.
Soaking: If crystals of the biomolecule alone (apo-form) can be readily grown, they can be soaked in a solution containing a high concentration of the ligand. The ligand then diffuses into the crystal and binds to the protein. This method is often effective for fragment screening and can be facilitated by microfluidic devices that mix ligands with pre-grown crystals. frontiersin.org
The success of these strategies depends on factors like the purity of the protein, the solubility of the ligand, and a systematic screening of various chemical conditions (e.g., pH, temperature, precipitant type). weizmann.ac.il
High-Resolution Structure Determination and Refinement
Once a suitable crystal is obtained, it is exposed to a high-intensity X-ray beam, typically at a synchrotron facility, to generate a diffraction pattern. nih.gov The goal is to obtain data at the highest possible resolution, as spots diffracted beyond 3 Å are generally required to discern amino acid side chains in the resulting electron density map. nih.gov
The process involves several key steps:
Data Collection: The crystal is rotated in the X-ray beam, and the resulting diffraction spots are recorded by a detector. The intensities and positions of these spots are processed to determine the crystal's symmetry and the dimensions of its repeating unit cell. nih.gov
Phase Determination: The measured intensities represent only part of the information needed to calculate the electron density. The "phase problem" is solved using methods like Molecular Replacement, where a known structure of a similar protein is used as a starting model.
Model Building and Refinement: An initial model of the protein-ligand complex is built into the calculated electron density map. This model is then iteratively refined using computational software to improve its fit to the experimental data and ensure it adheres to known principles of stereochemistry, resulting in a thermodynamically favorable conformation. nih.gov
High-resolution structures, such as those determined at 1.7 Å or 1.5 Å, provide a highly detailed view of the complex, including the precise orientation of the ligand and the positions of individual water molecules in the binding site.
Analysis of Binding Pockets and Intermolecular Interactions
A refined crystal structure enables a detailed analysis of the binding site, which is typically a pocket or cavity on the protein's surface. nih.govnih.gov The geometry, volume, and physicochemical properties of these pockets are critical for ligand recognition. nih.govnih.gov
Analysis of a ligand like this compound within a binding pocket would focus on identifying all intermolecular interactions that stabilize the complex. While a specific structure for this compound is unavailable, studies on similar indole-based propanamide derivatives, such as inhibitors of the Plasmodium falciparum enzyme Falcipain-2, provide a clear example of the interactions that can be identified. nih.govnih.gov These interactions are crucial for binding affinity and specificity.
Table 1: Representative Intermolecular Interactions in a Ligand-Protein Complex (Based on Falcipain-2 Inhibitor Studies)
| Type of Interaction | Donor/Acceptor on Ligand | Interacting Residue on Protein | Description |
|---|---|---|---|
| Hydrogen Bond | Indole (B1671886) ring nitrogen | Trp206 | Stabilizes the orientation of the indole moiety within the pocket. nih.gov |
| Hydrogen Bond | Amide group oxygen/nitrogen | Cys42, Asn173 | A network of H-bonds that anchors the core of the ligand. nih.gov |
| Hydrophobic Interaction | Indole ring | Hydrophobic residues | Non-polar interactions that contribute significantly to binding energy. |
| van der Waals Contacts | Entire ligand surface | Various pocket residues | Close-range contacts that optimize the fit between the ligand and the protein surface. |
This table is illustrative, based on the binding of a related propanamide derivative to Falcipain-2 as described in the literature. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and conformational changes without the need for crystallization. nih.gov
Ligand-Observed NMR for Binding Site Mapping
Ligand-observed NMR methods monitor the signals of the small molecule to detect binding. These techniques are highly effective for screening and for mapping the part of the ligand that is in direct contact with the protein, known as the binding epitope. nih.gov
Saturation Transfer Difference (STD) NMR: This is one of the most common ligand-observed experiments. nih.govresearchgate.net In STD NMR, specific resonances of the protein are selectively saturated with radiofrequency pulses. If a ligand binds to the protein, this saturation is transferred to the ligand's protons. When the ligand dissociates, it retains a "memory" of this saturation, leading to a decrease in its signal intensity. nih.gov Protons on the ligand that are in closest proximity to the protein surface receive the most saturation and show the largest signal decrease. By comparing the relative signal attenuation across all protons of this compound, one can construct a "group epitope map" that reveals its binding orientation. researchgate.netnih.govcapes.gov.br
Table 2: Illustrative STD NMR Data for Epitope Mapping
| Ligand Proton Group | Relative STD Intensity (%) | Interpretation |
|---|---|---|
| Indole Ring Protons | 80-100% | In close contact with the protein surface. |
| Propanamide Backbone | 40-60% | Intermediate proximity to the protein surface. |
This table represents hypothetical data to illustrate the principle of epitope mapping. The proton group with the strongest signal is normalized to 100%.
Other Techniques: Methods like the Carr-Purcell-Meiboom-Gill (CPMG) experiment act as a relaxation filter, where the faster relaxation of the bound ligand compared to the free ligand leads to signal attenuation, confirming an interaction. nih.gov
Protein-Observed NMR for Conformational Changes
Protein-observed NMR methods monitor changes in the spectrum of the protein itself upon ligand binding. The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is often used, as it provides a unique signal for each backbone amide in the protein, creating a "fingerprint" of the protein's folded state.
When a ligand like this compound binds, perturbations are observed in the HSQC spectrum:
Chemical Shift Perturbations (CSPs): Residues in and around the binding site experience a changed chemical environment, causing their corresponding signals in the HSQC spectrum to shift position. Mapping these CSPs onto the protein structure allows for the precise identification of the binding site.
Line Broadening: Signals from residues at the binding interface or in regions undergoing conformational exchange may broaden, sometimes to the point of disappearing from the spectrum.
This approach is particularly powerful for detecting ligand-induced conformational changes. For instance, studies on the MurD enzyme, which undergoes a significant structural rearrangement from an "open" to a "closed" state upon substrate binding, have used NMR to characterize these dynamic processes. nih.govnih.gov Paramagnetic NMR techniques have even identified intermediate states, such as a "semi-closed" conformation, that are critical for regulating the enzyme's function. nih.gov Observing such changes upon the binding of this compound would provide deep insight into its mechanism of action. nih.govnih.gov
Solution Structure Determination of Free and Bound States
The conformational dynamics of this compound in solution, both as a free molecule and when bound to a target, are critical for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure and dynamics of molecules. While a detailed NMR structural study specifically for this compound is not extensively available in public literature, a wealth of information can be inferred from studies on its close analog, N-acetyl-L-tryptophanamide (NATA), and the related compound N-acetyl-L-tryptophan.
Conformational analyses of N-acetyl-L-tryptophan-N-methylamide (NATMA), another close derivative, have been performed using ab initio and density functional theory (DFT) calculations. These studies have identified numerous distinct conformations, with the extended C5 and γL conformations being particularly preferred. researchgate.net The relative stabilities of these conformers are influenced by sidechain-backbone interactions. researchgate.netresearchgate.net Such computational approaches, combined with experimental NMR data, provide a detailed picture of the conformational landscape of these molecules in solution. researchgate.net
For the free state of this compound, 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, would be employed to assign proton resonances and determine through-bond and through-space connectivities. The resulting nuclear Overhauser effect (NOE) constraints provide distance information between protons, which is crucial for defining the three-dimensional structure. The analysis of coupling constants can further refine the dihedral angles of the molecule's backbone and sidechain. researchgate.net
When this compound binds to a larger macromolecule, such as a protein, changes in its NMR spectrum, as well as the protein's spectrum, can be observed. Techniques like saturation transfer difference (STD) NMR and WaterLOGSY are particularly useful for identifying the binding epitope of the ligand and for confirming binding. In these experiments, saturation is transferred from the protein to the bound ligand, and the resulting signals from the ligand are observed. The relative intensities of the signals from different parts of the ligand reveal which protons are in close contact with the protein.
| NMR Technique | Application for this compound | Information Gained |
| 1D ¹H NMR | Initial characterization of the free compound. | Chemical shifts, preliminary structural information. |
| COSY/TOCSY | Assignment of proton spin systems. | Through-bond proton-proton connectivities. |
| NOESY/ROESY | Determination of through-space proton-proton proximities. | Inter-proton distances, crucial for 3D structure calculation. |
| STD NMR | Identification of binding to a macromolecule. | Mapping of the binding epitope of the ligand. |
| WaterLOGSY | Confirmation of binding and identification of binding protons. | Identifies which parts of the ligand are in the hydration shell at the protein interface. |
Cryo-Electron Microscopy (Cryo-EM) Applications for Larger Assemblies with Tryptophan Derivatives
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large macromolecular complexes in a near-native state. While cryo-EM is not typically used for determining the structure of small molecules like this compound alone, it is exceptionally powerful for visualizing this compound when it is part of a larger assembly, such as a protein-ligand complex. nih.gov
The theoretical lower size limit for single-particle cryo-EM is around 38 kDa. biorxiv.orgresearchgate.net This makes it feasible to study the interaction of tryptophan derivatives with a wide range of proteins and protein complexes. For instance, cryo-EM has been successfully used to determine the structure of human tryptophan hydroxylase 2 (TPH2), a key enzyme in serotonin (B10506) synthesis, in complex with small-molecule activators. researchgate.netnih.gov These studies provide detailed insights into the binding pocket and the mechanism of action of the ligands. researchgate.netnih.gov
In a typical cryo-EM experiment involving a complex of a protein with this compound, the complex would be rapidly frozen in a thin layer of vitreous ice. This process preserves the native conformation of the complex. A transmission electron microscope is then used to collect a large number of images of the frozen particles from different orientations. These 2D projection images are then computationally reconstructed to generate a 3D density map of the complex. At high resolutions, the density map can be detailed enough to visualize the bound ligand, its conformation, and its interactions with the surrounding amino acid residues of the protein.
Recent advancements in cryo-EM have pushed the boundaries of what is possible, with structures of protein-ligand complexes around 40 kDa being solved at near-atomic resolution. biorxiv.orgresearchgate.net This demonstrates the growing potential of cryo-EM for structure-based drug design, even for smaller protein targets.
Spectroscopic Probing of this compound Interactions (e.g., Circular Dichroism, Fluorescence)
Spectroscopic techniques such as circular dichroism (CD) and fluorescence spectroscopy are invaluable tools for probing the interactions of this compound with its biological targets. These methods are highly sensitive to the local environment of the tryptophan-derived indole ring and can provide information on binding, conformational changes, and the dynamics of the interaction.
Circular Dichroism (CD) Spectroscopy
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org The indole chromophore of the tryptophan moiety in this compound is sensitive to its environment, and changes in its CD spectrum can indicate binding to a macromolecule. The near-UV CD spectrum of tryptophan derivatives is characterized by two electronic transitions, ¹Lₐ and ¹Lₑ. nih.gov The signs and intensities of the CD bands for these transitions are dependent on the conformation and the surrounding environment. nih.gov
Studies on N-acetyl-L-tryptophanamide (NATA) have shown that the absorption spectra are sensitive to solvent polarity. nih.gov When this compound binds to a protein, the change in the local environment of the indole ring will likely lead to alterations in its CD spectrum. This can be monitored to determine binding affinities and to gain insights into the nature of the binding site. Furthermore, changes in the far-UV CD spectrum of the protein upon ligand binding can reveal alterations in the protein's secondary structure.
| CD Spectral Region | Chromophore | Information Obtained upon Ligand Binding |
| Far-UV (190-250 nm) | Protein peptide backbone | Changes in protein secondary structure (α-helix, β-sheet content). |
| Near-UV (250-350 nm) | Aromatic amino acids (Trp, Tyr, Phe) and disulfide bonds | Changes in the tertiary structure and local environment of the ligand's indole ring. |
Fluorescence Spectroscopy
The intrinsic fluorescence of the indole group of tryptophan makes fluorescence spectroscopy a particularly powerful technique for studying the interactions of this compound. The fluorescence emission of tryptophan is highly sensitive to the polarity of its local environment. When the compound moves from an aqueous solution to a more hydrophobic binding pocket of a protein, a blue shift (a shift to shorter wavelengths) in the emission maximum and an increase in fluorescence quantum yield are often observed.
Fluorescence quenching experiments can provide quantitative information about the accessibility of the indole ring to the solvent and can be used to determine binding constants. In these experiments, a quencher molecule (e.g., acrylamide (B121943) or iodide) is added to the solution, which can decrease the fluorescence intensity upon collision with the excited fluorophore. nih.govnih.govspiedigitallibrary.org The efficiency of quenching is related to the degree of exposure of the indole ring.
Time-resolved fluorescence measurements can provide further details on the dynamics of the system, such as the fluorescence lifetime of the compound in its free and bound states. nih.govnih.gov Studies on NATA have shown that its fluorescence decay can be complex and is influenced by the presence of quenchers. nih.govnih.gov
| Fluorescence Parameter | Change upon Binding to a Hydrophobic Pocket | Interpretation |
| Emission Maximum (λₘₐₓ) | Blue shift (decrease in wavelength) | The indole ring is in a less polar environment. |
| Fluorescence Intensity/Quantum Yield | Increase | The indole ring is shielded from solvent quenching. |
| Fluorescence Lifetime | Increase | Reduced non-radiative decay pathways in the bound state. |
| Accessibility to Quenchers | Decrease | The indole ring is buried within the binding site. |
Computational and Theoretical Studies on 2 Acetamido 3 1h Indol 3 Yl Propanamide
Molecular Docking and Scoring Approaches for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nams-annals.inmdpi.com This method is instrumental in drug discovery for identifying potential biological targets for a given ligand. For indole-based compounds, molecular docking has been employed to explore their binding to various proteins. For instance, studies on indole-based sulfonamides have utilized molecular docking to investigate their inhibitory potential against enzymes like the JAK-3 protein, which is implicated in signaling pathways related to cancer. nih.gov In such studies, the interaction energy and binding affinity are calculated to identify the most promising drug candidates. nih.gov The process typically involves preparing the 3D structure of the target protein and the ligand, followed by the use of software like AutoDock to generate and score different binding poses. nams-annals.inekb.eg
While no specific molecular docking studies for the explicit purpose of target identification of 2-acetamido-3-(1H-indol-3-yl)propanamide are prominently published, the methodologies are well-established. A derivative, (S)-3-(1H-indol-3-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanamide, has been documented in the BindingDB database with affinity data for elastase from Pseudomonas aeruginosa. bindingdb.org This suggests that enzymes are a potential class of targets for N-acetyltryptophanamide and its derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. nih.govyoutube.com These simulations are crucial for understanding how a molecule like this compound behaves in different environments and how it interacts with biological targets.
Trajectory Analysis in Solvent and Protein Environments
Furthermore, MD simulations have been used to investigate the unassisted transport of NATA through a lipid membrane. nih.gov Trajectory analysis in this context helps to understand how the molecule perturbs the membrane structure and the orientation it adopts as it moves across the bilayer. nih.gov Such studies are vital for understanding the passive permeability of drug-like molecules.
Free Energy Perturbation and Umbrella Sampling for Binding Energy Calculation
Free energy perturbation (FEP) and umbrella sampling are advanced computational methods used to calculate the free energy changes associated with molecular processes, such as ligand binding or conformational changes. wikipedia.orgcresset-group.com Umbrella sampling is a technique used to overcome the limitations of standard MD simulations in sampling high-energy conformations. arxiv.orgresearchgate.net
A notable study on NATA utilized umbrella sampling simulations to compute the potential of mean force (PMF) for its permeation through a lipid bilayer. nih.gov This provides a quantitative measure of the free energy barrier the molecule must overcome to cross the membrane. nih.gov The simulations involved applying a harmonic restraining force to the molecule at different positions along the normal of the bilayer, allowing for the calculation of the free energy profile of the permeation process. nih.gov Such calculations are critical for predicting the bioavailability of a compound. While FEP is a powerful tool for calculating relative binding affinities of similar ligands to a protein, specific FEP studies on this compound are not prominent in the literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, including their structure, stability, and reactivity. nih.govarxiv.org
DFT Studies on Tautomerism and Isomerism of the Indole (B1671886) Moiety
The conformational space of N-acetyl-L-tryptophan-N-methylamide, a compound closely related to NATA, has been extensively studied using ab initio and DFT methods. conicet.gov.arresearchgate.netresearchgate.netconicet.gov.ar These studies have explored the potential energy hypersurface to identify stable conformers, revealing that side-chain-backbone interactions play a crucial role in determining the relative stabilities of different conformations. conicet.gov.arresearchgate.net While these studies provide a framework for understanding the conformational preferences of the indole side chain, specific DFT studies on the tautomerism of the indole moiety within this compound are not widely reported.
Calculation of Spectroscopic Properties and Reaction Mechanisms
Quantum chemical calculations are also used to predict spectroscopic properties, which can then be compared with experimental data. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been used to compute the UV/vis spectra of N-acetyl-tryptophan in an aqueous solution. researchgate.net In these calculations, the chromophore (the indole side chain) is treated with a higher level of theory (TD-DFT) while the surrounding environment is modeled using a classical force field. researchgate.net
The fluorescence properties of NATA have been the subject of numerous experimental studies, often in the context of its use as a fluorescent probe to study protein structure and dynamics. saudijournals.comnih.gov Computational studies can complement these experiments by providing insights into the electronic transitions responsible for the observed fluorescence.
Cheminformatics and Academic Structure-Activity Relationship (SAR) Modeling
Cheminformatics and Structure-Activity Relationship (SAR) modeling are pivotal computational tools in the discovery and development of new therapeutic agents. For indole-containing compounds, including derivatives of this compound, these methods provide crucial insights into the structural features essential for their biological activity. By analyzing the relationships between a molecule's structure and its observed activity, researchers can rationally design more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies, a key component of cheminformatics, establish mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models often utilize a range of molecular descriptors that quantify various physicochemical properties of the molecules.
One such study focused on a series of indole derivatives as selective COX-2 inhibitors. ijpsr.com The researchers developed a 2D-QSAR model that successfully predicted the anti-inflammatory activity of these compounds. The model highlighted the importance of specific descriptors in determining the biological activity. ijpsr.com
Table 1: Key Descriptors in a 2D-QSAR Model for Indole Derivatives as COX-2 Inhibitors. ijpsr.com
| Descriptor Type | Descriptor Name | Contribution |
| Alignment Independent (AI) | T_2_O_0 | Contributes to activity |
| Alignment Independent (AI) | T_2_N_7 | Contributes to activity |
| Physicochemical | -ve Potential Surface Area | Contributes to activity |
| Physicochemical | SA Most Hydrophobic | Contributes to activity |
This model demonstrated a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557, indicating its robustness and predictive power. ijpsr.com Such models are invaluable for the virtual screening and optimization of new anti-inflammatory agents based on the indole scaffold.
In another example, a QSAR study was conducted on a set of 81 isatin (B1672199) and indole-based compounds to predict their inhibitory activity against the SARS-CoV 3CLpro enzyme. nih.gov The dataset for this study included 40 indole-based compounds. nih.gov The study utilized CORAL software and Monte Carlo optimization to build reliable QSAR models. nih.gov The inhibitory concentrations (IC50) of these compounds were converted to their pIC50 values for the modeling process. nih.gov
Furthermore, research into indole-3-acetamide (B105759) derivatives has revealed their potential as antihyperglycemic and antioxidant agents. nih.gov A study involving the synthesis and in vitro evaluation of 24 such derivatives against the α-amylase enzyme provided significant SAR insights. nih.gov The inhibitory activity of these compounds was found to be influenced by the nature and position of substituents on the aniline (B41778) ring. nih.gov Molecular docking studies complemented these findings by elucidating the binding interactions within the enzyme's active site. nih.gov
A similar approach was used to discover indole-3-acetamide derivatives as potent transketolase inhibitors with herbicidal activity. nih.gov Structure-based virtual screening led to the identification of lead compounds, which were then optimized through structural modifications. nih.gov Molecular docking studies confirmed that the designed compounds exhibited strong binding affinity with the target enzyme. nih.gov
Cheminformatics-guided exploration has also been applied to marine natural product-inspired brominated indole-3-glyoxylamides. mdpi.com By analyzing existing bioactivity data, researchers can direct the synthesis and biological evaluation of new compounds, thereby increasing the efficiency of the drug discovery process. mdpi.com This approach helps in identifying privileged scaffolds and predicting potential biological targets. mdpi.com
The table below lists the compounds mentioned in this article.
Advanced Analytical Methodologies for Research on 2 Acetamido 3 1h Indol 3 Yl Propanamide
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification
High-resolution mass spectrometry is an indispensable tool for the definitive identification of 2-acetamido-3-(1H-indol-3-yl)propanamide. Unlike nominal mass instruments, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the compound and its metabolites. The exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₅N₃O₂) is calculated to be 246.12370 Da. nih.gov HRMS analysis can confirm this mass with high confidence, thereby distinguishing it from other compounds with the same nominal mass but different elemental compositions.
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Monoisotopic Mass | 245.11643 Da |
| Calculated Exact Mass [M+H]⁺ | 246.12370 Da |
| Calculated Exact Mass [M+Na]⁺ | 268.10565 Da |
| Calculated Exact Mass [M+K]⁺ | 284.07959 Da |
This interactive table provides the calculated exact masses for different adducts of this compound, which can be confirmed using HRMS.
LC-MS/MS Fragmentation Patterns and Structural Elucidation
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for both quantifying the compound and elucidating its structure. After chromatographic separation, the parent ion is isolated and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. For this compound, the fragmentation is predictable. The most prominent cleavage occurs at the benzylic Cα-Cβ bond, leading to the formation of a stable indolylmethyl cation (skatole cation) at m/z 130. Other significant fragments arise from the loss of the primary amide group (-NH₂) and the acetamido group. This unique fragmentation "fingerprint" allows for highly selective detection and structural confirmation, even in complex biological matrices. nih.gov
| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 246.12 | 187.09 | C₂H₃NO (Acetamido group) | [M - C₂H₃NO + H]⁺ |
| 246.12 | 130.07 | C₄H₇N₂O₂ (Side chain) | Indolylmethyl cation |
| 187.09 | 170.06 | NH₃ (Ammonia) | [M - C₂H₃NO - NH₃ + H]⁺ |
This interactive table outlines the expected major fragmentation pathways for the protonated molecule of this compound in an LC-MS/MS experiment.
Proteomics Approaches with this compound Probes
Chemoproteomic strategies can be employed to identify the protein interaction partners of this compound. This involves designing and synthesizing a probe molecule by chemically modifying the parent compound to include a reactive group and a reporter tag. The reactive group covalently binds to interacting proteins, while the reporter tag (e.g., biotin) allows for the subsequent enrichment and isolation of these protein-probe complexes. The captured proteins are then identified using shotgun proteomics, which involves enzymatic digestion followed by LC-MS/MS analysis. researchgate.netnih.gov This approach can reveal potential cellular targets and biological pathways modulated by the compound. While the tryptophan indole (B1671886) ring itself can be a target for modification, specific probes for this compound would need to be custom synthesized for such studies. nih.gov
Advanced Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the analysis and preparation of this compound, ensuring that the material used for research is pure and well-characterized.
Chiral HPLC for Enantiomeric Purity Assessment
This compound possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (the L- and D-forms). Since enantiomers often have different biological activities, assessing enantiomeric purity is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly effective for separating tryptophan derivatives. chiralpedia.comnih.govmdpi.com The method allows for the precise quantification of the desired enantiomer and the detection of even small amounts of the undesired enantiomer.
| Parameter | Typical Condition | Purpose |
| Column | Polysaccharide-based CSP (e.g., Teicoplanin-based, Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for enantiomeric separation. mdpi.com |
| Mobile Phase | Normal Phase (e.g., Hexane/Ethanol) or Reversed-Phase (e.g., Acetonitrile (B52724)/Water with additives) | Elutes the compounds from the column. The choice depends on the specific CSP. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV Absorbance (typically ~280 nm for the indole ring) | Detects and quantifies the separated enantiomers. |
This interactive table details a typical setup for the chiral HPLC analysis of this compound.
Preparative Chromatography for Research Material Production
To obtain sufficient quantities of high-purity this compound for research, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. nih.govresearchgate.netrsc.org Reversed-phase preparative HPLC is often used, where the crude synthetic product is dissolved and injected onto the column. Fractions are collected as they elute, and those containing the pure compound are combined and the solvent is removed. This process is essential for isolating the compound from starting materials, byproducts, and other impurities.
Spectroscopic Characterization Techniques (beyond Structural Biology)
Beyond mass spectrometry, other spectroscopic techniques are vital for confirming the structure and identity of this compound. rug.nl
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.govchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, the N-H protons of the three nitrogen atoms, the aliphatic protons of the side chain, and the methyl protons of the acetyl group.
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. nih.govpearson.com Key absorption bands for this compound would include N-H stretching vibrations for the indole and amide groups (around 3200-3400 cm⁻¹), and two distinct C=O (carbonyl) stretching vibrations for the primary and secondary amides (around 1630-1680 cm⁻¹).
UV-Visible Spectroscopy : The indole ring of the tryptophan moiety gives the compound a characteristic UV absorption profile, with a maximum absorbance (λmax) around 280 nm. This property is often utilized for detection in chromatographic methods. researchgate.net
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region (7-8 ppm) for indole protons, amide N-H signals, signals for α-CH and β-CH₂ protons, and a singlet around 2 ppm for the acetyl CH₃ group. nih.govchemicalbook.com |
| ¹³C NMR | Resonances corresponding to the indole ring carbons, two distinct carbonyl carbons for the amides, α- and β-carbons, and the acetyl methyl carbon. rug.nl |
| IR Spectroscopy | Strong N-H stretching bands (~3300 cm⁻¹), strong C=O stretching bands for both amides (~1640 cm⁻¹ and ~1670 cm⁻¹). nih.govpearson.com |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) at approximately 280 nm due to the indole chromophore. researchgate.net |
This interactive table summarizes the key spectroscopic features expected for the characterization of this compound.
UV-Vis Spectroscopy for Concentration and Purity Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of this compound. The method leverages the presence of the indole chromophore within the molecule's structure, which absorbs light in the ultraviolet range. The primary absorption maximum for tryptophan derivatives in aqueous solutions is typically observed around 280 nm, with a distinct shoulder or secondary peak often appearing near 290 nm. saudijournals.comresearchgate.net
The concentration of a solution of this compound can be accurately determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert Law. This law establishes a linear relationship between absorbance, concentration, and the path length of the light through the sample, provided the molar absorption coefficient is known. For quantitative studies, a calibration curve is typically generated using a series of standards of known concentrations to ensure accuracy.
Purity assessment is another critical application of UV-Vis spectroscopy. The characteristic shape of the absorption spectrum serves as a fingerprint for the compound. The presence of impurities can often be detected by the appearance of additional absorption peaks at different wavelengths or by a distortion of the expected spectral shape. nih.gov Comparing the spectrum of a sample to that of a high-purity reference standard allows for a qualitative assessment of its purity.
Table 1: Typical UV-Vis Absorption Data for Tryptophan Derivatives in Aqueous Solution
| Parameter | Value | Reference |
| Primary Absorption Maximum (λmax) | ~280 nm | saudijournals.comresearchgate.net |
| Secondary Absorption Feature | ~290 nm (shoulder) | saudijournals.com |
| Common Excitation Wavelength | 280 nm | plos.org |
| Molar Absorptivity (ε) at λmax | Dependent on specific derivative and solvent |
Infrared and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within this compound. These methods probe the vibrational modes of the molecule's functional groups, offering insights into its conformation and intermolecular interactions.
Infrared (IR) Spectroscopy FTIR spectroscopy is particularly sensitive to the vibrations of polar bonds. For this compound, key regions of the IR spectrum include the N-H stretching region (3000-3500 cm⁻¹) and the amide I band region (1600-1700 cm⁻¹). aip.orgaip.org The amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is highly sensitive to the secondary structure of the molecule. nih.gov Studies on N-acetyl tryptophan amide (NATA) have used the positions of the N-H stretch and amide I bands to distinguish between different conformers, such as the extended C5 and the hydrogen-bonded C7eq structures. aip.orgaip.org
Raman Spectroscopy Raman spectroscopy, which detects light scattering from molecular vibrations, is complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as those in the indole ring. The Raman spectrum of tryptophan-containing molecules provides distinct signatures. spectroscopyonline.com For instance, a Fermi resonance doublet observed between 1340 cm⁻¹ and 1360 cm⁻¹ can indicate whether the indole side chain is in a hydrophobic or hydrophilic environment. spectroscopyonline.com The amide I band is also prominent in the Raman spectrum, typically appearing around 1650-1670 cm⁻¹, and its position can be correlated with secondary structure elements. nih.gov Another strong Raman peak for tryptophan is often found around 755 cm⁻¹, corresponding to a breathing mode of the indole ring. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Structural Information | Reference |
| N-H Stretch | IR | 3000 - 3500 | Hydrogen bonding, conformation | aip.orgaip.org |
| Aromatic C-H Stretch | Raman | ~3061 | Indole ring integrity | spectroscopyonline.com |
| Amide I (C=O Stretch) | IR / Raman | 1650 - 1670 | Secondary structure, conformation | nih.govnih.gov |
| Indole Ring Modes | Raman | 1340 - 1360 | Side-chain environment (hydrophobicity) | spectroscopyonline.com |
| Indole Ring Breathing | Raman | ~755 | Indole ring integrity | researchgate.net |
Capillary Electrophoresis for Tryptophan Derivative Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of amino acids and their derivatives, including this compound. In its capillary zone electrophoresis (CZE) mode, analytes are separated based on their mass-to-charge ratio in a narrow, fused-silica capillary filled with a background electrolyte (BGE).
The separation of tryptophan derivatives by CZE is influenced by several key parameters. The pH of the BGE is critical as it determines the charge state of the analyte. The composition and concentration of the BGE, the addition of organic modifiers like methanol, and the applied voltage all play crucial roles in optimizing the separation efficiency and analysis time. nih.gov Detection is commonly performed using a UV detector, as the indole ring provides strong absorbance. For tryptophan and related compounds, detection is often carried out at wavelengths around 200 nm to monitor the peptide bond or around 280 nm for the indole ring. nih.gov
A representative CZE method for separating tryptophan and similar amines has been developed using a boric acid buffer with methanol as an organic modifier. nih.gov Such a method demonstrates the capability of CE to achieve rapid and efficient separation of these compounds from complex mixtures. nih.gov
Table 3: Example of Optimized Capillary Zone Electrophoresis Conditions for Tryptophan Derivative Analysis
| Parameter | Condition | Purpose | Reference |
| Capillary | Fused Silica (e.g., 75 µm i.d., 65 cm length) | Separation channel | nih.gov |
| Background Electrolyte (BGE) | 70 mM Boric Acid with 32% Methanol (v/v) | Separation medium, controls pH and flow | nih.gov |
| pH | 9.5 (adjusted with NaOH) | Controls analyte ionization | nih.gov |
| Applied Voltage | 30 kV | Driving force for separation | nih.gov |
| Detection | UV Absorbance at 200 nm | Analyte quantification | nih.gov |
| Analysis Time | < 12 minutes | Rapid separation | nih.gov |
Chemical Biology Applications and Material Science Potential of 2 Acetamido 3 1h Indol 3 Yl Propanamide
Development of 2-acetamido-3-(1H-indol-3-yl)propanamide as a Molecular Probe for Biological Systems
Molecular probes are essential tools for visualizing and identifying components within complex biological systems. The intrinsic properties of this compound, particularly its indole (B1671886) moiety, make it a valuable scaffold for the development of such probes.
The indole ring of the tryptophan residue endows this compound with inherent fluorescence, making it a useful tool in studies involving fluorescence and fluorescence enhancement. sigmaaldrich.comsaudijournals.com This property is sensitive to the local environment, allowing it to report on structural changes in proteins or its binding state. researchgate.net The fluorescence of NATA has been extensively studied, including its quenching by various molecules, which provides insights into molecular interactions and dynamics. nih.gov
While its intrinsic fluorescence is useful, the true potential of this compound lies in its ability to be chemically modified for bioconjugation. The tryptophan indole ring is a desirable target for site-selective modification of peptides and proteins, as it is relatively rare compared to other amino acids. rsc.orgnih.gov A variety of chemical strategies have been developed to functionalize the indole ring, enabling the attachment of other molecules, such as reporter tags or therapeutic agents. These methods often exploit the unique reactivity of the indole nucleus. rsc.orgresearchgate.net
Recent advancements include electrochemical methods and the use of specialized reagents like triazolinediones or rhodium carbenoids, which can achieve chemoselective functionalization under mild, aqueous conditions compatible with biological systems. nih.govresearchgate.netresearchgate.net Such strategies could be applied to this compound to append functionalities like fluorophores with different spectral properties or bio-orthogonal handles for "click" chemistry.
Table 1: Potential Bioconjugation Strategies for Indole-Containing Compounds
| Strategy | Reagent Type | Target Site on Indole | Key Features |
|---|---|---|---|
| Metal-Catalyzed Labeling | Rhodium Carbenoids | N-H or C2 position | High selectivity; proceeds in aqueous solution. nih.gov |
| Ene-Type Reaction | Triazolinediones (TAD) | C3 position (inactivated) or C4 (activated) | pH-controlled regioselectivity; rapid reaction. researchgate.net |
| Electrochemical Modification | keto-ABNO / 4-oxo-TEMPO | C2 position | Metal-free; proceeds in neutral aqueous media. chemrxiv.org |
| Photochemical Labeling | Pyridinium Salts | Indole Ring | Spatiotemporal control; mimics biological electron transfer. nih.gov |
Affinity-based probes are powerful tools for identifying the protein targets of bioactive molecules in a complex proteome. frontiersin.orgresearchgate.net These probes are typically designed with three key components: a ligand that binds to the target protein, a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment, and a photoreactive group for covalent cross-linking upon UV irradiation. frontiersin.orgresearchgate.net
The this compound structure can serve as the core ligand for designing affinity probes. Indole-based compounds are known to act as selective probes for specific protein sites, such as the Sudlow site II on human serum albumin (HSA). nih.gov By chemically modifying the this compound scaffold to include a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry), it could be transformed into an affinity probe. researchgate.net This would allow for the identification of proteins that interact with this specific indole-amide motif by covalently trapping and subsequently identifying them using mass spectrometry-based proteomics. chemrxiv.org This approach is valuable for elucidating the mechanism of action of drugs and discovering new therapeutic targets. researchgate.net
This compound as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter makes the (S)-enantiomer of this compound a valuable chiral building block in asymmetric synthesis. ivychem.commyskinrecipes.com Chiral precursors are fundamental in creating stereochemically defined molecules, which is crucial in pharmacology and material science.
Tryptophan and its derivatives are common starting materials for the synthesis of complex natural products, particularly alkaloids. nih.gov The indole moiety is a core structure in many biologically active molecules. Asymmetric synthesis strategies often employ chiral precursors to establish the stereochemistry that is then carried through the synthetic route. For example, chiral auxiliaries like the Schöllkopf reagent can be used to asymmetrically synthesize tryptophan analogues, which are then elaborated into more complex targets. nih.gov Similarly, "glycerol units" serve as versatile chiral pools for constructing a variety of natural products. iupac.org The defined stereochemistry of (S)-2-acetamido-3-(1H-indol-3-yl)propanamide makes it a potential starting point for the enantioselective synthesis of molecules where the N-acetylated tryptophanamide substructure is a key component.
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability and bioavailability. nih.gov Heterocyclic compounds, including indole derivatives, are widely used as scaffolds to arrange pharmacophoric groups in a specific spatial orientation, thereby mimicking the secondary structure of a peptide and enabling interaction with protein targets. nih.gov
The this compound structure contains the key elements of a dipeptide mimic. The rigid indole ring can position the acetamido and propanamide side chains in a defined conformation. This scaffold can be used in the solid-phase synthesis of compound libraries to explore structure-activity relationships for various therapeutic targets. nih.gov The development of N-C axially chiral compounds, including those with amide or sulfonamide functionalities, highlights the growing interest in structurally constrained scaffolds for creating novel bioactive molecules. nih.gov
Self-Assembly and Supramolecular Architectures Involving Indole-Amide Motifs
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govmdpi.com The this compound molecule possesses multiple functional groups capable of directing its assembly into higher-order architectures.
The primary driving forces for the self-assembly of this molecule are hydrogen bonding and π-π stacking. The two amide groups (the acetamido and the primary amide) and the indole N-H group are excellent hydrogen bond donors and acceptors. nih.govnih.gov Amide-amide hydrogen bonding is a particularly strong and directional interaction that promotes the formation of well-defined assemblies like tapes or sheets. nih.govresearchgate.net
Table 2: Non-Covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Functional Groups | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Acetamido group (N-H, C=O), Primary amide (N-H, C=O), Indole (N-H) | Provides directionality and strength, forming linear or sheet-like networks. nih.govnih.govresearchgate.net |
| π-π Stacking | Indole aromatic ring system | Stabilizes the assembly through stacking of aromatic cores, often in a parallel-displaced manner. mdpi.comnih.gov |
| Hydrophobic Interactions | Indole ring, Acetyl methyl group | Drive the sequestration of non-polar parts away from an aqueous environment, contributing to aggregation. acs.org |
Hydrogen Bonding Networks and Crystal Engineering
The molecular structure of this compound is rich in functional groups capable of forming extensive hydrogen bond networks, a key aspect of crystal engineering. The molecule possesses multiple hydrogen bond donors (the N-H of the indole ring and the two amide groups) and acceptors (the oxygen atoms of the acetyl and primary amide groups). saudijournals.com This capacity for strong hydrogen-bonding interactions is fundamental to its self-assembly and interaction with other molecules. saudijournals.com
Research into the permeation of NATA through lipid membranes has provided indirect but compelling evidence of its hydrogen bonding capabilities. Studies have shown that as the molecule moves into a hydrophobic membrane environment, it attempts to preserve its hydrogen bonds with water and lipid molecules. nih.gov This preservation of hydrogen bonds can lead to the formation of defects in the membrane structure to accommodate the polar groups of the permeant. nih.gov The energy barrier to permeation is largely attributed to the unsatisfied hydrogen bonds at the center of the membrane, highlighting the strength and importance of these interactions. nih.gov
While a detailed crystal structure analysis of this compound is not extensively reported in the reviewed literature, the behavior of related tryptophan derivatives provides further insight. For instance, studies on 2-(1H-indol-3-yl)-2-oxoacetamide have revealed elaborate three-dimensional networks formed through N-H···O hydrogen bonds, creating ladder-like constructs. The presence of these extensive hydrogen-bonding systems significantly influences the molecular conformation in the crystalline state. This suggests that this compound likely forms similarly complex and ordered solid-state structures governed by specific hydrogen bonding motifs.
Table 1: Physicochemical Properties of N-Acetyl-L-tryptophanamide
| Property | Value |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| Melting Point | 194-196 °C |
| Form | Powder |
| Color | White to off-white |
| Storage Temperature | −20°C |
This data is compiled from supplier information. sigmaaldrich.com
Formation of Nanostructures and Hydrogels
The self-assembly of tryptophan and its derivatives into ordered nanostructures is a well-documented phenomenon driven by a combination of hydrogen bonding and π-π stacking interactions involving the indole rings. rsc.orgnih.gov The indole ring of tryptophan is known to promote the aggregation of molecules, leading to the formation of various nano-architectures. acs.org
Studies on tryptophan-containing peptide nucleic acid (PNA) conjugates have demonstrated that their self-assembly is concentration-dependent. acs.org At low concentrations, they tend to form spherical nanostructures, while at higher concentrations, they assemble into fibrous structures. acs.org This transition from spherical to fibrous morphology is a key characteristic of many self-assembling systems that can lead to the formation of hydrogels. Similarly, tryptophan itself can self-assemble under physiologically mimicked conditions to form amyloid-mimicking nanofibers. rsc.org These nanofibers exhibit a hydrophobic exterior and a hydrophilic interior, a structure conducive to the entrapment of water and formation of a gel network. rsc.org
The amphiphilic character of this compound, with its hydrophobic indole ring and polar amide groups, suggests a strong potential for self-assembly into nanofibers and, consequently, hydrogels. nih.gov The polar indole ring proton can participate in hydrogen bonding, which, along with the amide interactions, can mediate the self-assembly process. nih.gov Although direct reports of hydrogel formation by this compound alone are scarce, its structural similarity to other tryptophan derivatives that form nanofibers and hydrogels indicates a high potential for this application. These self-assembled materials could have applications in areas such as drug delivery and tissue engineering.
Table 2: Self-Assembly Characteristics of Tryptophan Derivatives
| Derivative/System | Assembled Morphology | Driving Forces |
| Tryptophan (Trp) | Amyloid-mimicking nanofibers | H-bonds, π–π interactions, hydrophobic contacts |
| Di-tryptophan (WW) PNA Conjugates | Spherical particles (low conc.), Fibers (high conc.) | Indole ring stacking, Watson-Crick H-bonds |
| N-alkylindoles | Vesicular structures | Hydrophobic interactions, H-bonding |
This table summarizes findings from studies on tryptophan and its derivatives. rsc.orgnih.govacs.org
Applications in Bioconjugate Chemistry and Bio-orthogonal Ligation
Bioconjugate chemistry involves the linking of biomolecules to other molecules, often for purposes of labeling, imaging, or drug delivery. Bio-orthogonal ligation refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. openlabnotebooks.org
While there is no direct evidence of this compound being used in bio-orthogonal ligation schemes, the reactivity of its constituent tryptophan moiety offers potential avenues for such applications. The indole ring of tryptophan is a unique functional group within proteins and peptides that can be targeted for selective chemical modification.
One notable reaction is the Pictet-Spengler reaction, which can selectively modify N-terminal tryptophan residues with aldehyde probes. nih.gov This reaction proceeds under mild conditions and can be used to label proteins at a specific site. Although this compound has a blocked N-terminus, the inherent reactivity of the indole ring itself remains. This suggests that the compound could potentially be functionalized through reactions targeting the indole nucleus, which could then allow it to be conjugated to other molecules of interest.
Furthermore, the field of bio-orthogonal chemistry is continuously expanding, with new reactions being developed that target specific functional groups. nih.govchemspider.com The unique electronic and structural properties of the indole ring in this compound make it a potential candidate for the development of novel bio-orthogonal reactions. For instance, transition metal-catalyzed reactions have emerged as powerful tools for bio-conjugation, and the electron-rich indole system could potentially participate in such transformations. The development of a bio-orthogonal reaction specific to the indole side chain of tryptophan would be a significant advancement in chemical biology, enabling the precise labeling and tracking of tryptophan-containing molecules and their derivatives like NATA in complex biological environments.
Future Research Directions and Unexplored Frontiers in 2 Acetamido 3 1h Indol 3 Yl Propanamide Research
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
Predictive modeling, powered by machine learning algorithms, can be employed to forecast the biological activities of 2-acetamido-3-(1H-indol-3-yl)propanamide and its yet-to-be-synthesized derivatives. By training models on vast datasets of known indole (B1671886) compounds and their biological targets, researchers can predict with increasing accuracy the potential efficacy of this compound against various diseases. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can elucidate the complex interplay between the molecular structure of this compound and its biological function, guiding the rational design of more potent and selective analogs. mdpi.com
Furthermore, AI can be instrumental in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound. This predictive capability is crucial in the early stages of drug development, as it allows for the filtering of candidates with unfavorable pharmacokinetic profiles, thereby reducing the time and cost associated with preclinical studies.
The integration of AI and machine learning is anticipated to create a more efficient and data-driven research paradigm for this compound, enabling a more rapid and targeted exploration of its therapeutic potential.
| AI/ML Application Area | Potential Impact on this compound Research |
| Predictive Biology | Identification of novel biological targets and therapeutic indications. |
| QSAR Modeling | Rational design of derivatives with enhanced potency and selectivity. |
| ADMET Prediction | Early-stage identification of candidates with favorable pharmacokinetic profiles. |
| De Novo Design | Generation of novel molecular structures based on desired properties. |
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The chemical synthesis of complex molecules like this compound often involves multi-step processes that can be resource-intensive and generate significant waste. The exploration of novel biocatalytic pathways offers a promising avenue for the sustainable and environmentally friendly production of this compound. researchgate.net Biocatalysis, the use of natural or engineered enzymes to catalyze chemical reactions, presents numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.
Researchers are increasingly looking towards enzymes such as tryptophan synthases and monoamine oxidases as potential biocatalysts for the synthesis of indole derivatives. livescience.io For this compound, this could involve the development of a one-pot biocatalytic process starting from readily available precursors. acs.orgthieme-connect.com The engineering of enzymes with tailored specificities and enhanced catalytic efficiencies will be a key area of focus.
Moreover, the principles of green chemistry are becoming central to pharmaceutical manufacturing. researchgate.netresearchgate.net The development of biocatalytic routes for this compound aligns with these principles by minimizing the use of hazardous reagents and solvents. The shift towards biocatalysis is not only an environmentally conscious choice but also has the potential to be more economically viable in the long run.
Future research in this area will likely focus on the discovery of novel enzymes from diverse microbial sources, the optimization of reaction conditions for enzymatic synthesis, and the development of integrated chemo-enzymatic strategies to access a wider range of derivatives.
Advanced Single-Molecule Studies of Interactions
A deeper understanding of how this compound interacts with its biological targets at the molecular level is crucial for elucidating its mechanism of action and for the design of improved therapeutics. Advanced single-molecule techniques are poised to provide unprecedented insights into these interactions. springernature.comnih.gov
Single-molecule spectroscopy, for instance, allows for the direct observation of the binding and unbinding events between a single molecule of this compound and its target protein. springernature.comnih.gov This can reveal dynamic information that is often obscured in traditional ensemble measurements, such as the kinetics of binding, the presence of conformational changes in the target protein upon binding, and the existence of intermediate states. nih.govnih.govacs.orgpnas.org
By tethering either the compound or its target protein to a surface, researchers can use techniques like single-molecule fluorescence resonance energy transfer (smFRET) to probe the conformational dynamics of the complex in real-time. These studies can provide a detailed picture of the energy landscape of the interaction and how it is influenced by modifications to the chemical structure of this compound.
The data generated from these advanced single-molecule studies will be invaluable for validating and refining computational models of the binding process, ultimately leading to a more complete and dynamic understanding of the molecular basis of its biological activity.
| Single-Molecule Technique | Information Gained about this compound Interactions |
| Single-Molecule Spectroscopy | Real-time observation of binding/unbinding events, binding kinetics. |
| smFRET | Conformational changes in the target protein upon binding. |
| Atomic Force Microscopy (AFM) | Unbinding forces and mapping of the interaction energy landscape. |
| Optical Tweezers | Probing the mechanical aspects of the interaction. |
Emerging Roles in Interdisciplinary Research (e.g., Synthetic Biology, Nanotechnology)
The versatile indole scaffold of this compound makes it an attractive candidate for exploration in a variety of interdisciplinary research fields, most notably synthetic biology and nanotechnology. nih.govnih.gov
In the realm of synthetic biology, the development of biocatalytic pathways for the production of this compound opens up the possibility of engineering microorganisms to produce this compound and its derivatives. By introducing the necessary enzymatic machinery into a microbial host, it may be possible to create "cell factories" for the sustainable and scalable production of these valuable molecules.
In nanotechnology, indole derivatives are being investigated for their potential in the development of novel drug delivery systems. nih.govnih.govcitedrive.comdntb.gov.ua For this compound, this could involve its encapsulation within nanoparticles to improve its solubility, stability, and targeted delivery to specific tissues or cells. The unique chemical properties of the indole ring could also be exploited for the development of diagnostic probes and sensors.
The convergence of chemistry, biology, and engineering in these interdisciplinary fields is expected to uncover new and unexpected applications for this compound, expanding its utility far beyond its currently understood biological activities.
Q & A
Q. What are the common synthetic routes for 2-acetamido-3-(1H-indol-3-yl)propanamide and its derivatives?
The synthesis typically involves coupling reactions between tryptamine derivatives and acylating agents. For example:
- Acylation with acyl chlorides : Reacting tryptamine with acyl chlorides in the presence of triethylamine yields the desired propanamide derivatives .
- Carbodiimide-mediated coupling : Using reagents like N,N’-dicyclohexylcarbodiimide (DCC) facilitates amide bond formation between carboxylic acids and amines .
- Enantiomer synthesis : Chiral resolution or asymmetric synthesis is employed to produce (S)- or (R)-enantiomers, as seen in studies targeting human formyl-peptide receptors (FPRs) . Derivatives such as (S)-19f and (S)-9c are synthesized with high purity (≥93% yield) and characterized via ESI/MS and NMR .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- ESI/MS : Determines molecular weight and fragmentation patterns (e.g., m/z 392 for (S)-19f) .
- NMR spectroscopy : 1H and 13C NMR elucidate structural features and stereochemistry (e.g., 1H NMR for verifying indole protons and amide linkages) .
- HPLC : Ensures enantiomeric purity, critical for receptor-binding studies .
- Elemental analysis : Confirms C, H, N composition (e.g., C32H36N4O3 for (S)-9c) .
Q. What safety precautions are advised for laboratory handling?
- PPE : Use gloves, lab coats, and eye protection.
- Exposure protocols : For skin/eye contact, rinse with water for ≥15 minutes; if inhaled, move to fresh air .
- Storage : Keep in a cool, dry environment. No significant hazards are reported, but treat as a potential irritant .
Advanced Research Questions
Q. How do structural modifications influence receptor selectivity and biological activity?
- Substituent effects : Adding 4-methoxyphenyl or 4-fluorophenyl groups enhances FPR2 selectivity via hydrophobic or electronic interactions .
- Chiral recognition : (S)-enantiomers exhibit higher agonist activity at FPR2 due to better steric fit in the receptor’s binding pocket, validated by molecular docking .
- Prodrug design : Introducing peptide linkers (e.g., DRP-104) improves tumor-targeted delivery by leveraging tumor-specific proteases for activation .
Q. What molecular modeling approaches resolve chiral recognition mechanisms at FPRs?
- Homology modeling : Builds FPR2 structures using templates like the Phyre server .
- Docking simulations : Predict binding modes of enantiomers; (S)-configurations form stronger hydrogen bonds with Asp106 and Arg201 in FPR2 .
- Validation : Fluorescent Ca2+ assays (e.g., Fluo-3) confirm predicted agonist activity .
Q. How can contradictions in reported biological activities be addressed?
- Standardize assays : Control variables like Ca2+ concentrations (Fluo-3 assays are sensitive to buffering) .
- Enantiomeric purity : Use chiral HPLC to isolate pure enantiomers and avoid confounding results from racemic mixtures .
- Receptor subtype specificity : Test compounds against FPR1 vs. FPR2 to clarify selectivity discrepancies .
Q. What strategies improve pharmacokinetics and in vivo efficacy?
- Cyclopropyl substituents : Enhance metabolic stability by reducing CYP450-mediated oxidation .
- Prodrug activation : DRP-104’s isopropyl ester group ensures systemic inertness until tumor protease cleavage .
- Bioavailability optimization : Adjust polarity via substituents (e.g., methoxy groups) to balance solubility and membrane permeability .
Q. What are key considerations for tumor-targeted prodrug development?
- Linker design : Use protease-sensitive peptides (e.g., cleaved by tumor-enriched uPA or MMPs) .
- Toxicity mitigation : DRP-104’s design minimizes gastrointestinal exposure, addressing historical toxicity issues with glutamine antagonists .
- Synthetic routes : Diazo incorporation and esterification steps require controlled conditions (e.g., anhydrous solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
